An In-Depth Technical Guide to N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide
An In-Depth Technical Guide to N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the chemical structure, synthesis, and properties of N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide, a unique geminal diacetamide derivative. Drawing from established chemical principles and available data on analogous structures, this document serves as a technical resource for its application in synthetic chemistry and potential utility in drug discovery and development.
Chemical Identity and Structure
N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide, systematically named N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide , is a fascinating molecule characterized by the presence of two acetamido groups attached to the same carbon atom, which is also bonded to a trichloromethyl group. This "geminal" arrangement of the acetamido groups is a key structural feature that dictates its chemical behavior.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide | ChemScene |
| CAS Number | 57646-87-4 | ChemScene[1] |
| Molecular Formula | C₆H₉Cl₃N₂O₂ | ChemScene[1] |
| Molecular Weight | 247.51 g/mol | ChemScene[1] |
| SMILES | ClC(Cl)(Cl)C(NC(C)=O)NC(C)=O | ChemScene[1] |
The structure of N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide is presented below:
Caption: Proposed synthesis of N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide.
Experimental Protocol (Hypothetical):
The following protocol is a proposed method based on the synthesis of analogous compounds and would require optimization and validation.
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Reaction Setup: To a solution of chloral (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere, add acetamide (2.2 equivalents).
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Catalyst Addition: Slowly add a strong acid catalyst, such as concentrated sulfuric acid or perchloric acid, to the cooled reaction mixture.
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Reaction: Stir the mixture at room temperature, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: Upon completion, quench the reaction by pouring the mixture into ice-water.
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Isolation and Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry. Recrystallize the crude product from an appropriate solvent (e.g., ethanol or chloroform) to obtain the purified N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide.
Structural Characterization (Predicted)
While experimental spectroscopic data for N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide is not currently available in public databases, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two methyl groups (CH₃) would likely appear as a singlet, integrating to six protons. The two N-H protons would also likely appear as a singlet or a broad singlet, integrating to two protons. The single C-H proton would appear as a downfield signal, likely a triplet due to coupling with the two N-H protons.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments: one for the methyl carbons, one for the carbonyl carbons, one for the C-H carbon, and one for the CCl₃ carbon.
3.2. Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
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N-H stretching: Around 3300-3100 cm⁻¹
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C-H stretching (from methyl groups): Around 2950-2850 cm⁻¹
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C=O stretching (amide I band): A strong absorption around 1650 cm⁻¹
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N-H bending (amide II band): Around 1550 cm⁻¹
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C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹
3.3. Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Key fragments would likely arise from the loss of a chlorine atom, an acetyl group, or cleavage of the C-C bond.
Reactivity and Potential Applications
The chemical reactivity of N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide is primarily dictated by the geminal diacetamide moiety and the trichloromethyl group.
4.1. Synthetic Utility
Geminal diacetamides, also known as amidals, are valuable intermediates in organic synthesis. [2]They can serve as precursors to a variety of nitrogen-containing heterocycles. The presence of the electron-withdrawing trichloromethyl group enhances the electrophilicity of the central carbon atom, making it susceptible to nucleophilic attack. This suggests that N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide could be a useful building block for the synthesis of more complex molecules.
4.2. Potential in Drug Discovery
The amide functional group is a cornerstone of many pharmaceuticals. The unique geminal diacetamide motif, coupled with the lipophilic trichloromethyl group, presents an interesting scaffold for medicinal chemistry exploration. The trichloromethyl group can influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.
Conclusion
N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide, or N,N'-(2,2,2-trichloroethane-1,1-diyl)diacetamide, is a structurally intriguing molecule with potential as a synthetic intermediate. While detailed experimental data is currently limited, its synthesis is feasible through the acid-catalyzed condensation of chloral and acetamide. Further investigation into its synthesis, characterization, and reactivity is warranted to fully explore its potential in organic synthesis and medicinal chemistry. This guide provides a foundational understanding to encourage and support future research in this area.
References
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PubChem. 2-Acetamidoacetamide;2,2,2-trichloroethane-1,1-diol. [Link]
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Guseinov, F. I., et al. (2025). Crystal structure and Hirshfeld surface analysis of N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide. Acta Crystallographica Section E: Crystallographic Communications, E81, 788-791. [Link]
